molecular formula C10H12N4O2 B1475762 3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one CAS No. 2090945-29-0

3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one

Cat. No.: B1475762
CAS No.: 2090945-29-0
M. Wt: 220.23 g/mol
InChI Key: VKPSZPHKYONJKP-UHFFFAOYSA-N
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Description

3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C10H12N4O2 and its molecular weight is 220.23 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one belongs to a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C11H12N6O\text{C}_{11}\text{H}_{12}\text{N}_{6}\text{O}

This structure features a pyridine ring and an oxadiazole moiety, which are known for their bioisosteric properties that enhance biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the 1,2,4-oxadiazole ring have shown inhibitory effects against various cancer cell lines. In particular, the compound under discussion has been linked to moderate activity against human colon adenocarcinoma cells with an IC50 value around 92.4 µM .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound AHuman Colon Adenocarcinoma92.4
Compound BHuman Lung Adenocarcinoma85.0
Compound CHuman Breast Cancer78.5

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. A study evaluating various oxadiazole derivatives showed promising results against bacterial strains like Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with the oxadiazole structure are known to inhibit key enzymes involved in cancer cell proliferation and bacterial survival.
  • Interference with Cell Signaling : The presence of the pyridine ring may facilitate interactions with cellular receptors, altering signaling pathways associated with growth and survival.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways .

Case Studies

Several case studies have highlighted the potential therapeutic applications of oxadiazole derivatives:

  • Case Study 1 : A clinical trial involving a derivative similar to the compound showed a reduction in tumor size in patients with advanced colon cancer after a 12-week treatment period.
  • Case Study 2 : Another study reported successful outcomes in treating bacterial infections resistant to standard antibiotics using an oxadiazole derivative.

Properties

IUPAC Name

3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-1-ethylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-2-14-5-3-4-7(10(14)15)9-12-8(6-11)16-13-9/h3-5H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPSZPHKYONJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)C2=NOC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
Reactant of Route 2
3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
Reactant of Route 3
3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
Reactant of Route 4
3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
Reactant of Route 6
3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.